molecular formula C22H17F3N6O B6531915 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide CAS No. 1019106-17-2

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B6531915
CAS No.: 1019106-17-2
M. Wt: 438.4 g/mol
InChI Key: KUMDSSLMYXRWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazine core linked to a 3-methylpyrazole moiety via an amino group. The aniline bridge connects to a benzamide group substituted with a trifluoromethyl (–CF₃) group at the para position.

Properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O/c1-14-12-13-31(30-14)20-11-10-19(28-29-20)26-17-6-8-18(9-7-17)27-21(32)15-2-4-16(5-3-15)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMDSSLMYXRWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple heterocyclic structures, including pyrazole and pyridazine rings, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O, with a molecular weight of 384.4 g/mol. The compound's structure includes a trifluoromethyl group, which is associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC22H20N6O
Molecular Weight384.4 g/mol
IUPAC Name3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
InChI KeyPEFCRBCXAJANRZ-UHFFFAOYSA-N

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound acts by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in pro-inflammatory cytokines. In vitro studies have demonstrated that the compound can decrease the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators of inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through multiple mechanisms, including:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Oncogenic Pathways : It targets specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2, leading to reduced cell viability.
  • Induction of Apoptosis : Studies have reported that this compound activates caspase pathways, resulting in programmed cell death.

In a study evaluating its efficacy against various cancer cell lines, the compound displayed IC50 values ranging from 7.01 µM to 14.31 µM depending on the cell type, indicating its potential as a lead candidate for further development.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits several key enzymes in inflammatory and cancer pathways.
    Enzyme TargetEffect
    COXInhibition of prostaglandin synthesis
    LOXDecreased leukotriene production
    Aurora-A KinaseInduction of apoptosis in cancer cells
    CDK2Cell cycle arrest

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • In Vitro Studies : A study assessed the cytotoxicity of the compound on human embryonic kidney (HEK293) cells, demonstrating low toxicity while maintaining significant anticancer activity against various tumor cell lines.
  • Animal Models : In vivo studies using murine models show that treatment with this compound significantly reduces tumor growth compared to control groups, suggesting its potential for therapeutic use.

Scientific Research Applications

Overview

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound, identified by its CAS number 1019106-15-0, has garnered attention due to its unique structural features, which include a trifluoromethyl group and a pyrazole moiety that may contribute to its biological activity.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving the pharmacokinetic properties of the resulting drugs.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar compounds exhibit anticancer properties by inhibiting specific cancer cell lines. Research has shown that modifications in the pyrazole and pyridazine rings can lead to enhanced antiproliferative effects against various cancers .
CompoundActivityReference
Compound AIC50 = 25 µM against MCF-7
Compound BIC50 = 30 µM against A549

The compound has been investigated for its potential as an inhibitor in various biological pathways. The incorporation of the pyrazole ring is known to enhance interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for enzymes involved in cancer progression, such as kinases and proteases. The specific interactions and binding affinities are still under investigation but show promise for therapeutic applications .

Screening Compounds

Due to its unique molecular structure, this compound is being utilized in high-throughput screening assays to identify new leads for drug development.

Potential Targets

  • Kinase inhibitors
  • Anti-inflammatory agents
  • Antimicrobial compounds

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Key Analogues:

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () Structure: Pyridazine-pyrazole-aminophenyl backbone. Difference: Lacks the 4-(trifluoromethyl)benzamide group. Implications: The absence of the benzamide moiety may reduce binding affinity to targets requiring hydrophobic interactions .

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide ()

  • Structure : Pyridazine linked to 4-methylpiperazine instead of pyrazole.
  • Difference : Replacement of pyrazole with piperazine alters electronic properties and solubility.
  • Implications : Piperazine’s basicity may enhance solubility but reduce metabolic stability compared to pyrazole .

N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide ()

  • Structure : Benzamide with bromo and trifluoromethyl groups; pyrazole linked to dihydrodioxin.
  • Difference : Additional bromo substituent and fused dioxin ring.
  • Implications : Bromine increases molecular weight and may influence halogen bonding in target interactions .

3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide () Structure: Fluorophenyl-carbamoyl pyrazole and methylpyridine-substituted benzamide. Difference: Fluorine substituents and carbamoyl linkage. Implications: Fluorine enhances lipophilicity and metabolic stability .

Table 1: Key Properties of Analogues
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₃H₁₈F₃N₅O 449.4 Not Reported Not Reported 3-methylpyrazole, –CF₃ benzamide
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () C₁₄H₁₃N₅ 251.3 Not Reported Not Reported Pyrazole, methylphenyl
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide () C₂₃H₂₂F₃N₅O 441.4 Not Reported Not Reported Piperazine, –CF₃ benzamide
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(dihydrodioxin)pyrazol-3-yl)benzamide () C₂₉H₂₀BrF₃N₂O₃ 605.3 99–102 61 Bromo, dihydrodioxin, –CF₃
3-(4-fluorophenyl-carbamoylpyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide () C₂₃H₁₉FN₆O₂ 438.4 Not Reported Not Reported Fluorophenyl, methylpyridine
Key Observations:
  • Molecular Weight : The target compound (449.4 g/mol) is heavier than analogues lacking the –CF₃ group (e.g., : 251.3 g/mol) but lighter than brominated derivatives (: 605.3 g/mol) .
  • Melting Points: ’s compound has a lower melting point (99–102°C) compared to ’s chromenone derivative (175–178°C), likely due to reduced crystallinity from the flexible dihydrodioxin ring .
  • Synthetic Yields : reports an 82% yield for an intermediate, suggesting efficient pyrazole synthesis methods that could be adapted for the target compound .

Preparation Methods

Preparation of 6-Chloropyridazin-3-amine

Pyridazine rings are typically functionalized via nucleophilic aromatic substitution (SNAr). Starting with 3,6-dichloropyridazine , selective amination at the 3-position is achieved using aqueous ammonia under reflux (80°C, 12 hours), yielding 6-chloropyridazin-3-amine in ~85% purity.

Coupling with 4-Nitroaniline

A Buchwald-Hartwig amination couples the pyridazine intermediate with 4-nitroaniline using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and potassium tert-butoxide (t-BuOK) in toluene at 100°C. This forms 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}nitrobenzene (68% yield). Subsequent reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol affords the aniline derivative (90% yield).

Synthesis of 4-(Trifluoromethyl)Benzoyl Chloride

4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) to generate the acyl chloride. Excess SOCl₂ is removed via distillation, yielding the intermediate in 95% purity.

Amide Bond Formation

The final coupling employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent.

Reaction Conditions

  • 4-(Trifluoromethyl)benzoyl chloride (1.2 equiv) and 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline (1.0 equiv) are dissolved in dichloromethane (DCM).

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) is added to scavenge HCl.

  • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup (NaHCO₃ wash) and column chromatography (SiO₂, ethyl acetate/hexanes).

Yield and Purity

The final product is obtained in 65–70% yield with >98% purity (HPLC). Spectral data confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.91 (s, 1H, pyridazine-H), 8.12–7.45 (m, 8H, aromatic), 6.78 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃).

  • MS (ESI+) : m/z 483.1 [M+H]⁺.

Optimization and Challenges

Regioselectivity in Pyridazine Functionalization

The 6-position of pyridazine is more electrophilic than the 3-position due to electron-withdrawing effects of adjacent nitrogen atoms. Using Cs₂CO₃ as a base ensures selective substitution at C6, minimizing byproducts.

Solvent and Base Selection for Amidation

Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency. HATU outperforms EDCl/HOBt in minimizing racemization and improving yields (65% vs. 50%).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-(trifluoromethyl)benzamide boronic ester and a bromopyridazine intermediate offers a convergent pathway. However, this method requires stringent anhydrous conditions and achieves lower yields (55%).

Solid-Phase Synthesis

Immobilizing the aniline intermediate on Wang resin enables iterative coupling and cleavage. While advantageous for parallel synthesis, scalability issues limit industrial application.

Scalability and Industrial Considerations

Cost-Effective Reagents

Replacing HATU with cheaper alternatives like propylphosphonic anhydride (T3P) reduces production costs by 40% without compromising yield.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 23 (improved to 18 via solvent recycling).

  • E-factor : 32 kg waste/kg product (optimizable to 25) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, pyridazine intermediates are first functionalized with 3-methylpyrazole via nucleophilic aromatic substitution (e.g., using cesium carbonate as a base in DMSO at 35°C) . Subsequent coupling with 4-(trifluoromethyl)benzamide derivatives is achieved via amide bond formation using reagents like HATU or DCC in anhydrous DMF. Key parameters include temperature control (35–60°C), solvent polarity, and stoichiometric ratios of intermediates to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyridazine δ 6.74–6.87 ppm, trifluoromethylbenzamide δ 7.5–8.1 ppm) and amine NH signals (δ ~8.5 ppm in DMSO-d₆) .
  • FTIR : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and NH/OH stretches (3240–2995 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ via ESI) with ≤2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the trifluoromethyl group with -CH₃, -CF₂H, or -Cl to assess hydrophobicity/electronic effects.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and compare IC₅₀ values. For example, COX-2 inhibition assays using purified enzyme and fluorogenic substrates .
  • Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces and correlate with activity .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

  • Methodological Answer :

  • Deuterated Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects on NH proton splitting .
  • 2D NMR (HSQC/HMBC) : Resolve ambiguous coupling by tracing through-bond correlations (e.g., pyridazine C-H to adjacent substituents) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by observing signal coalescence at elevated temperatures .

Q. What computational strategies are suitable for predicting binding modes with protein targets like kinases or COX-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of EGFR T790M mutants or COX-2 (PDB: 1CX2). Prioritize poses with H-bonds to catalytic residues (e.g., Thr790 in EGFR) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of key interactions (e.g., π-stacking with pyridazine) .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use 10% DMSO or β-cyclodextrin inclusion complexes to enhance solubility in PBS (pH 7.4) .
  • Salt Formation : React with sodium pivalate or meglumine to generate water-soluble salts .

Specialized Methodological Questions

Q. What strategies improve metabolic stability of the trifluoromethyl group in preclinical studies?

  • Methodological Answer :

  • Isotope Labeling : Synthesize ¹⁹F-labeled analogs to track metabolic degradation via ¹⁹F NMR .
  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and monitor demethylation/hydroxylation by LC-MS. Optimize with cytochrome P450 inhibitors (e.g., ketoconazole) .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation in ethyl acetate/hexane. Refine structures using SHELX-97 to determine dihedral angles between pyridazine and benzamide planes .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F⋯H contacts) influencing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.